molecular formula C10H15NO6 B1434471 (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate CAS No. 1881275-70-2

(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate

Cat. No.: B1434471
CAS No.: 1881275-70-2
M. Wt: 245.23 g/mol
InChI Key: CYQRNEXAKCLPOG-VWZUFWLJSA-N
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Description

(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate is a chemical compound with the molecular formula C10H15NO4. This compound is a derivative of the azabicycloheptane structure, which is known for its unique bicyclic framework. The oxalate salt form enhances its stability and solubility, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate typically involves the following steps:

    Formation of the Azabicycloheptane Core: The initial step involves the construction of the azabicycloheptane core through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Methylation: The methyl ester is formed by reacting the carboxylate intermediate with methanol in the presence of an acid catalyst.

    Formation of the Oxalate Salt: Finally, the oxalate salt is formed by reacting the methyl ester with oxalic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce various alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated derivatives

Scientific Research Applications

(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for a high degree of specificity in binding, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate: Lacks the oxalate salt form, making it less stable and soluble.

    Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, leading to different reactivity and solubility properties.

    7-Azabicyclo[2.2.1]heptane-2-carboxylic acid: The free acid form, which is more reactive but less stable compared to the ester derivatives.

Uniqueness

The presence of the oxalate salt in (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate enhances its stability and solubility, making it more suitable for various applications compared to its analogs. The specific stereochemistry (1R,2R,4S) also contributes to its unique binding properties and reactivity.

Properties

IUPAC Name

methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQRNEXAKCLPOG-VWZUFWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1N2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-49-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 2
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 3
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 4
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 5
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 6
Reactant of Route 6
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate

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